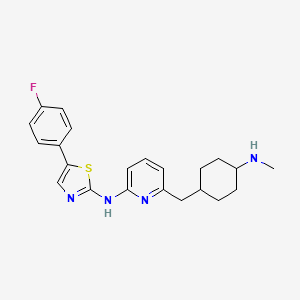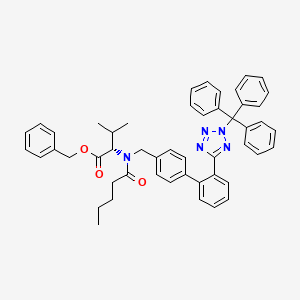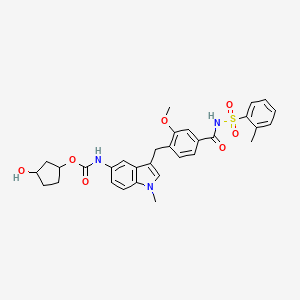
Methyl Isochenodeoxycholic Acid Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Isochenodeoxycholic Acid Ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a derivative of chenodeoxycholic acid, a primary bile acid synthesized in the liver.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Isochenodeoxycholic Acid Ester typically involves the esterification of isochenodeoxycholic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Isochenodeoxycholic Acid+MethanolAcid CatalystMethyl Isochenodeoxycholic Acid Ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
化学反应分析
Types of Reactions
Methyl Isochenodeoxycholic Acid Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isochenodeoxycholic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Isochenodeoxycholic acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters and alcohols.
科学研究应用
Methyl Isochenodeoxycholic Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly in the context of bile acid metabolism and related disorders.
Industry: Utilized in the production of fragrances, flavorings, and other chemical products.
作用机制
The mechanism of action of Methyl Isochenodeoxycholic Acid Ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed to release isochenodeoxycholic acid, which may exert biological effects by interacting with bile acid receptors and influencing cholesterol metabolism. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Methyl Isochenodeoxycholic Acid Ester can be compared with other similar compounds, such as:
Methyl Chenodeoxycholic Acid Ester: Another ester derivative of chenodeoxycholic acid with similar properties and applications.
Ethyl Isochenodeoxycholic Acid Ester: An ester formed with ethanol instead of methanol, which may have different physical and chemical properties.
Methyl Ursodeoxycholic Acid Ester: An ester derivative of ursodeoxycholic acid, another primary bile acid with distinct biological effects.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of scientific research
属性
分子式 |
C25H42O4 |
|---|---|
分子量 |
406.6 g/mol |
IUPAC 名称 |
methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChI 键 |
GRQROVWZGGDYSW-AMRVJQGXSA-N |
手性 SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
规范 SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


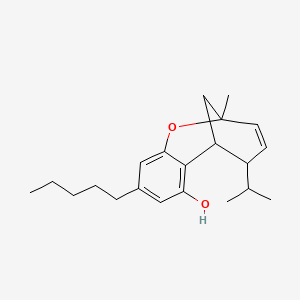
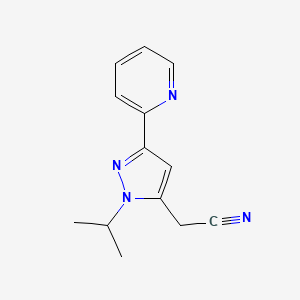
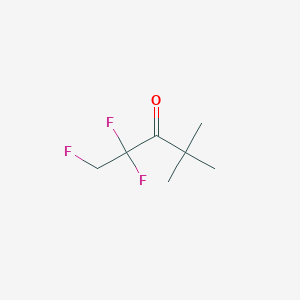

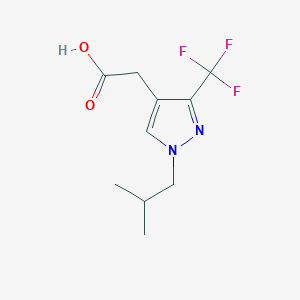
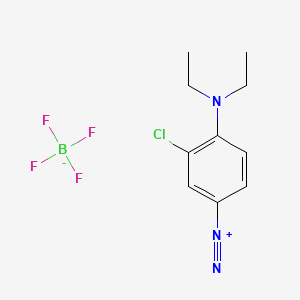
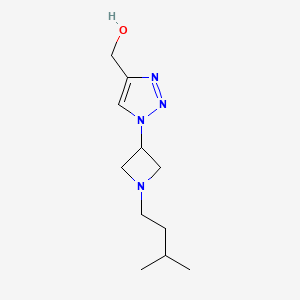
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)

